An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(trifluoromethyl)anisole
An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,5-bis(trifluoromethyl)anisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its physical and spectroscopic properties, synthesis, chemical reactivity, and stability. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups on the anisole scaffold significantly influences its electronic character, reactivity, and potential as a building block in the synthesis of novel compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis.
Chemical and Physical Properties
3,5-Bis(trifluoromethyl)anisole is a colorless to light yellow liquid at room temperature. Its core physical properties are summarized in the table below, compiled from various chemical suppliers and databases. The presence of two trifluoromethyl groups imparts a high molecular weight and density compared to anisole.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₆O | [1] |
| Molecular Weight | 244.14 g/mol | [1] |
| CAS Number | 349-60-0 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 158-160 °C at 760 mmHg | [1][2] |
| Density | 1.352 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.4075 | [1] |
| Flash Point | 158-160 °F | |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons and the methoxy protons. The aromatic region would likely display a singlet for the two equivalent protons at the C2 and C6 positions and another singlet for the proton at the C4 position. The methoxy group protons would appear as a sharp singlet further upfield.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling. The methoxy carbon would appear as a single peak.
Predicted NMR Data [1]
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic protons, Methoxy protons |
| ¹³C | Aromatic carbons, Methoxy carbon, Trifluoromethyl carbons (quartet) |
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-bis(trifluoromethyl)anisole would exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methoxy group) |
| ~1600, 1470 | Aromatic C=C stretching |
| ~1350-1100 | Strong C-F stretching (trifluoromethyl groups) |
| ~1250, 1030 | C-O-C stretching (asymmetric and symmetric) |
Mass Spectrometry (MS)
In a mass spectrum, 3,5-bis(trifluoromethyl)anisole would show a molecular ion peak (M⁺) at m/z 244. Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a [M-15]⁺ ion, and potentially the loss of a trifluoromethyl radical (•CF₃) to give a [M-69]⁺ ion.
Synthesis
A common and effective method for the synthesis of 3,5-bis(trifluoromethyl)anisole involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,5-bis(trifluoromethyl)bromobenzene, with sodium methoxide.[2]
Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene[3]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Sodium methoxide in methanol (30% solution)
-
Copper(I) bromide (CuBr)
-
18-Crown-6
-
Dichloromethane
-
Hydrochloric acid
-
Water
-
Diatomaceous earth
Procedure:
-
In a reaction vessel, combine 3,5-bis(trifluoromethyl)bromobenzene (85 mmol), copper(I) bromide (3 mol%), and 18-crown-6 (7 mol%).
-
Add a 30% solution of sodium methoxide in methanol (92.3 g).
-
Heat the mixture to 105 °C and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 22 hours.
-
After the reaction is complete, pour the mixture into 175 g of water.
-
Adjust the pH of the aqueous solution to 5-6 by the dropwise addition of hydrochloric acid.
-
Filter the mixture through diatomaceous earth.
-
Extract the aqueous phase twice with 150 g of dichloromethane.
-
Combine the organic phases and purify by vacuum fractional distillation to yield 3,5-bis(trifluoromethyl)anisole.
Chemical Reactivity and Stability
The reactivity of 3,5-bis(trifluoromethyl)anisole is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups, which significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution under certain conditions.
Electrophilic Aromatic Substitution
The methoxy group of an anisole is typically an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the two meta-positioned trifluoromethyl groups are powerful deactivating groups. Their strong inductive effect withdraws electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. Electrophilic substitution reactions, if they occur, would require harsh conditions and the substitution pattern would be directed to the positions ortho to the methoxy group (C2 and C6) and para (C4), but the overall reactivity is significantly diminished.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring in 3,5-bis(trifluoromethyl)anisole makes it a potential substrate for nucleophilic aromatic substitution (SNAᵣ), particularly if a good leaving group is present on the ring. While the methoxy group itself is not a typical leaving group, substitution at other positions could be facilitated by the presence of the trifluoromethyl groups.
Stability
3,5-Bis(trifluoromethyl)anisole is a stable compound under standard laboratory conditions. The trifluoromethyl group is generally considered to be a stable functional group. However, it can undergo decomposition under harsh conditions, such as in the presence of strong acids or certain transition metal catalysts.[4] Studies on anisole have shown that it can decompose under the action of boron trifluoride and heat.
Relevance in Drug Discovery and Development
The incorporation of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. The -CF₃ group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and alter the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.[5] While specific biological activities for 3,5-bis(trifluoromethyl)anisole are not widely reported, its structural motif is found in various biologically active compounds. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been investigated as potent growth inhibitors of drug-resistant bacteria.[6] This suggests that 3,5-bis(trifluoromethyl)anisole is a valuable intermediate for the synthesis of novel therapeutic agents.
Safety Information
3,5-Bis(trifluoromethyl)anisole should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a flammable liquid and vapor and may cause skin, eye, and respiratory irritation. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Bis(trifluoromethyl)anisole is a fluorinated aromatic compound with distinct chemical properties shaped by the interplay of its methoxy and dual trifluoromethyl substituents. Its synthesis is well-established, and its reactivity is characterized by a deactivated aromatic ring towards electrophilic attack. The unique electronic and physicochemical properties imparted by the trifluoromethyl groups make it a valuable building block in the design and synthesis of new molecules with potential applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its chemical properties to aid researchers in its application.
References
- 1. guidechem.com [guidechem.com]
- 2. 3,5-BIS(TRIFLUOROMETHYL)ANISOLE | 349-60-0 [chemicalbook.com]
- 3. 3,5-BIS(TRIFLUOROMETHYL)ANISOLE, CasNo.349-60-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
